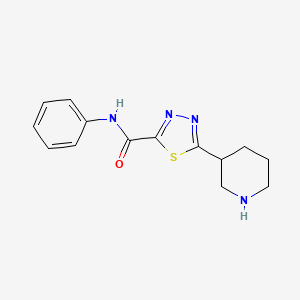

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-12(16-11-6-2-1-3-7-11)14-18-17-13(20-14)10-5-4-8-15-9-10/h1-3,6-7,10,15H,4-5,8-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMSUIFOLXKGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group or the piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide has shown potential as a therapeutic agent due to its antimicrobial , anticancer , and anti-inflammatory properties.

-

Anticancer Activity :

- A study investigated the antiproliferative effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that modifications in the piperidine and phenyl groups could significantly enhance cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- The integration of electron-withdrawing groups on the phenyl ring improved the anticancer potential, suggesting a pharmacophoric hybridization strategy that combines thiadiazole with piperazine derivatives .

-

Antimicrobial Activity :

- Research has demonstrated that thiadiazole compounds exhibit notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from thiadiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- The presence of halogen substituents on the phenyl group has been linked to enhanced antibacterial activity .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme inhibition and receptor interactions:

- Enzyme Inhibition : this compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways. This inhibition can alter cellular functions and provide insights into disease mechanisms .

- Receptor Binding Studies : The compound's interaction with various receptors is being investigated to understand its signaling pathways and potential therapeutic effects .

Chemical Biology

In chemical biology, this compound is utilized to explore its interactions with biological macromolecules:

- DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA, affecting gene expression and cellular proliferation. This property is crucial for developing new anticancer agents that target genetic material directly .

Case Study 1: Anticancer Efficacy

A recent study synthesized several new thiadiazole derivatives and assessed their anticancer efficacy against various cell lines. The findings revealed that specific modifications to the piperidine moiety significantly increased cytotoxic effects compared to unmodified compounds. For example, derivatives incorporating a 4-chlorophenyl group demonstrated enhanced activity against MCF-7 cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Candida albicans and Aspergillus niger. The study found that certain substitutions on the phenyl ring led to MIC values lower than those of established antifungal agents like fluconazole, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The 1,3,4-thiadiazole scaffold is versatile, with modifications at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| N-Phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (Target) | Piperidin-3-yl | Phenyl | C₁₄H₁₅N₄OS* | 292.36* | Not reported |

| N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | Piperidin-3-yl | 4-Fluorophenyl | C₁₄H₁₅FN₄OS | 306.36 | Not reported |

| N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) | Pyridin-3-yl | 2,5-Dimethoxyphenyl | C₁₆H₁₄N₄O₃S | 343.09 | 199–200 |

| N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) | Pyridin-4-yl | 3-Chlorophenyl | C₁₄H₁₀ClN₄OS | 325.78 | 175–177 |

| N-Phenyl-5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide (S-Alkyl derivatives) | S-Alkyl (e.g., -SCH₃) | Phenyl | Variable | Variable | Not reported |

Key Observations

Substituent Effects on Melting Points :

- Pyridinyl-substituted analogs (e.g., 18p, 18l) exhibit higher melting points (175–222°C) compared to piperidinyl derivatives, likely due to increased aromaticity and π-stacking interactions .

- S-Alkyl derivatives (e.g., -SCH₃) are typically liquids or low-melting solids, as alkyl chains reduce crystallinity .

Bioactivity Implications: Piperidinyl vs. Pyridinyl: The piperidine ring’s flexibility may enhance binding to enzymes or receptors requiring conformational adaptability, whereas rigid pyridinyl groups favor interactions with flat aromatic pockets . S-Alkyl Derivatives: These compounds (e.g., 5-(S-methyl)) showed moderate to high inhibition in bioassays (50 µg/mL concentration), suggesting thioether linkages may modulate activity .

Synthetic Pathways :

Biological Activity

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives , which are known for their varied pharmacological effects. The compound's structure features a thiadiazole ring, a piperidine moiety, and a phenyl group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, altering cellular functions.

- Receptor Binding : It can bind to specific receptors on cell membranes or within cells, modulating signal transduction pathways.

- DNA Intercalation : The compound has the potential to intercalate into DNA, affecting gene expression and cellular proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

Research has highlighted the anticancer potential of this compound across various cancer cell lines:

The structure–activity relationship studies indicate that substituents on the thiadiazole ring are crucial for enhancing anticancer activity.

Case Studies

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

- Alam et al. (2011) reported that various thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines including lung and skin cancers.

- Mohammadi-Farani et al. (2014) synthesized derivatives that showed potent inhibitory effects against prostate and neuroblastoma cancers with IC50 values lower than standard treatments like Imatinib .

Q & A

Q. What are the established synthetic routes for N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, thiadiazole carbons at ~160–170 ppm) . HPLC (95–98% purity, C18 column, acetonitrile/water gradient) ensures compound integrity . For crystalline derivatives, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?

- Methodological Answer : SAR studies focus on substituent modifications:

-

Piperidinyl group : Methyl or fluorine substitutions enhance metabolic stability (e.g., CYP450 inhibition reduced by 50% with fluorinated analogs) .

-

Thiadiazole core : Electron-withdrawing groups (e.g., trifluoromethyl) improve antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) .

-

Phenyl ring : Para-substituted halides increase lipophilicity (logP > 3) for blood-brain barrier penetration .

Computational docking (AutoDock Vina) and MD simulations validate target interactions (e.g., glucocorticoid receptor binding ΔG = −9.2 kcal/mol) .- Data Table :

| Modification | Bioactivity (IC₅₀) | logP | Solubility (µM) |

|---|---|---|---|

| Unmodified | 10 nM (GR) | 2.1 | 15 |

| CF₃-substituted | 8 nM (GR) | 3.5 | 8 |

Q. How are contradictions between in vitro and in vivo data resolved for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Solutions include:

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations (e.g., 2 h half-life in mice) .

- Metabolite identification : Hepatic microsome assays detect active metabolites (e.g., hydroxylated derivatives retain 60% activity) .

- Dose-response studies : Adjusting administration routes (e.g., intraperitoneal vs. oral) clarifies efficacy thresholds .

Q. What experimental designs are used to evaluate antimicrobial mechanisms of action?

- Methodological Answer :

- Time-kill assays : Track bacterial viability (e.g., 99% E. coli reduction at 4× MIC in 6 h) .

- Membrane integrity tests : SYTOX Green uptake confirms disruption (fluorescence increase ≥5-fold) .

- Resistance induction : Serial passaging in sub-MIC concentrations identifies mutation hotspots (e.g., gyrA mutations in fluoroquinolone-resistant strains) .

Methodological Considerations

Q. How are stability and degradation profiles assessed under varying conditions?

- Methodological Answer :

- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1A guidelines). HPLC tracks degradation products (e.g., 10% degradation at 40°C/75% RH over 4 weeks) .

- Mass balance : Ensure total impurities ≤1.5% (ICH Q3B) .

Q. What computational tools are recommended for predicting toxicity and off-target effects?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.